molecular formula C10H13BrN2O5 B12689965 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 83966-98-7

1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12689965
CAS No.: 83966-98-7
M. Wt: 321.12 g/mol
InChI Key: UTMUIPQCQMEAEI-JVZYCSMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Bromination: Introduction of the bromo group at the 2-position of the sugar moiety.

    Glycosylation: Attachment of the sugar moiety to the pyrimidine base.

    Deprotection: Removal of any protecting groups used during the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various nucleoside analogs with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Potential use in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the bromo group.

    1-(2-Fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluoro group instead of a bromo group.

    1-(2-Chloro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a chloro group instead of a bromo group.

Uniqueness

The presence of the bromo group in 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione may confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific research or therapeutic applications.

Properties

CAS No.

83966-98-7

Molecular Formula

C10H13BrN2O5

Molecular Weight

321.12 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

UTMUIPQCQMEAEI-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.